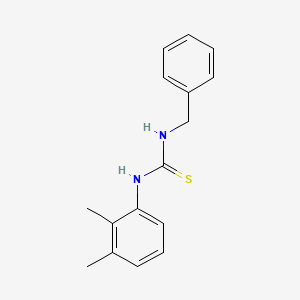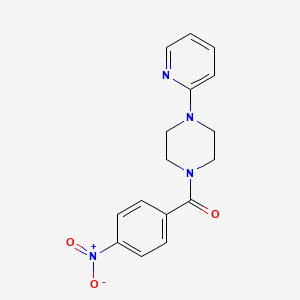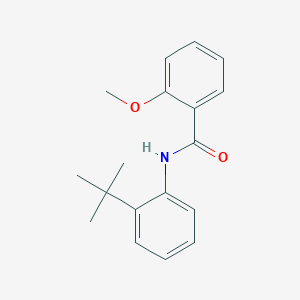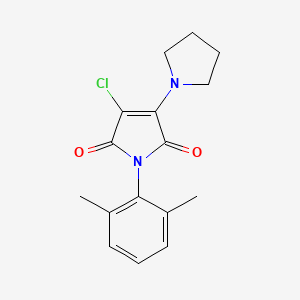![molecular formula C14H17N5O3 B5877623 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by the endogenous ligand ADP, and play a crucial role in platelet aggregation, thrombosis, and vascular inflammation.
Mecanismo De Acción
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine is a selective antagonist of the P2Y1 receptor, which means it blocks the binding of ADP to the receptor and inhibits downstream signaling pathways. This leads to a decrease in platelet aggregation, thrombosis, and vascular inflammation.
Biochemical and physiological effects:
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been shown to significantly reduce platelet aggregation and thrombus formation in vitro and in vivo. It also has anti-inflammatory effects by reducing the expression of adhesion molecules and cytokines in endothelial cells. Furthermore, 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been shown to protect against ischemic brain injury in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is that 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has a short half-life in vivo, which requires frequent dosing to maintain its effects.
Direcciones Futuras
There are several future directions for the use of 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine in scientific research. One direction is to investigate the potential therapeutic effects of P2Y1 receptor antagonists in diseases such as atherosclerosis and cancer. Another direction is to develop more potent and long-lasting P2Y1 receptor antagonists for clinical use. Additionally, 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine can be used in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
The synthesis of 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine involves the reaction of 4-morpholinoacetyl chloride with 5-(4-methoxyphenyl)-2H-tetrazole in the presence of triethylamine. The reaction yields 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been widely used in scientific research to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and vascular inflammation. It has also been used to investigate the potential therapeutic effects of P2Y1 receptor antagonists in various diseases, such as ischemic stroke, atherosclerosis, and cancer.
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-22-9-7-18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADCFLQVMSLGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)
![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)


![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)





![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
